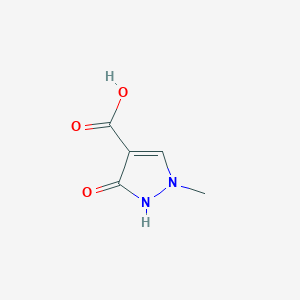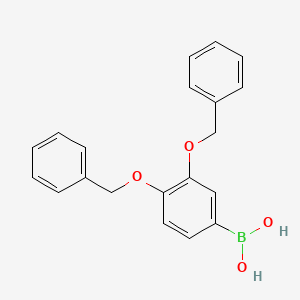
3,4-Bis(benzyloxy)phenylboronic acid
Vue d'ensemble
Description
“3,4-Bis(benzyloxy)phenylboronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, followed by acidic hydrolysis . Protodeboronation of pinacol boronic esters is also reported, utilizing a radical approach .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H19BO4 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 536.8±60.0 °C at 760 mmHg, and a molar refractivity of 95.4±0.4 cm3 .
Applications De Recherche Scientifique
Fungicidal Activity
3,4-Bis(benzyloxy)phenylboronic acid and its analogues have been explored for their fungicidal activities. Studies show that compounds like 3-piperazine-bis(benzoxaborole) exhibit higher inhibitory activity against various fungal strains compared to standard antibiotics, indicating their potential in antifungal applications (Wieczorek et al., 2014).
Catalytic Applications
Phenylboronic acids, including derivatives of this compound, are employed as catalysts in chemical synthesis. For instance, they are used in dehydrative condensation reactions between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018), indicating their importance in organic synthesis.
Tribological Properties
Phenylboronic acid derivatives have been studied for their tribological properties. These compounds, when modified with certain functional groups, can exhibit enhanced hydrolytic stability and could be potential candidates for industrial applications like lubricants (Li et al., 2014).
Supramolecular Assemblies
Research has been conducted on the use of phenylboronic acids in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, showcasing the versatility of phenylboronic acids in materials science (Pedireddi & Seethalekshmi, 2004).
Experimental Oncology
Phenylboronic acid derivatives, including this compound, have been investigated for their potential in oncology. These compounds have shown antiproliferative and proapoptotic properties in various cancer cell lines, suggesting their use as novel anticancer agents (Psurski et al., 2018).
Targeted Drug Delivery
Studies have been conducted on the functionalization of polymeric micelles with phenylboronic acid for targeted drug delivery. Such modifications can enhance the drug uptake in specific cell lines, highlighting the potential of phenylboronic acid derivatives in targeted therapeutics (Zhang et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFUTAIWNNLFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(S)-4-Boc-2-methyl-1-piperazinyl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8237066.png)

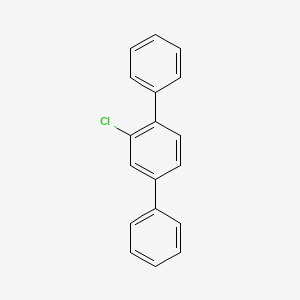
![tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8237080.png)
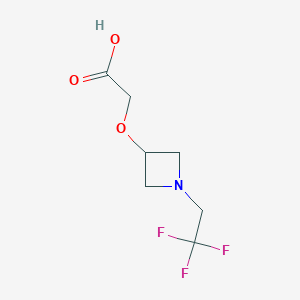
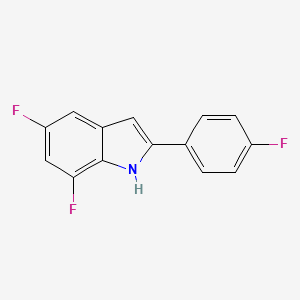
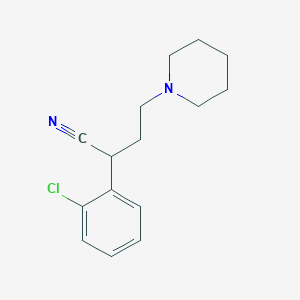
![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
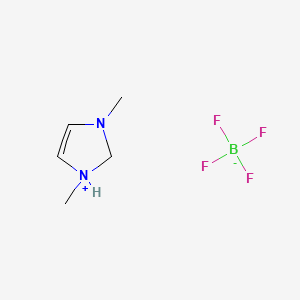
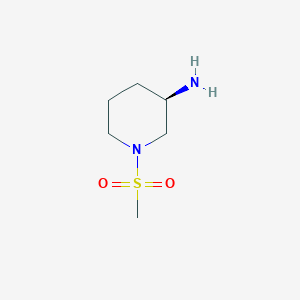
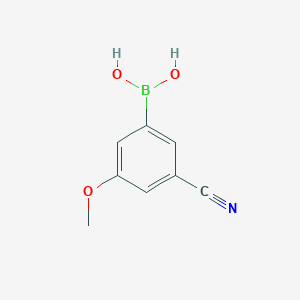

![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
